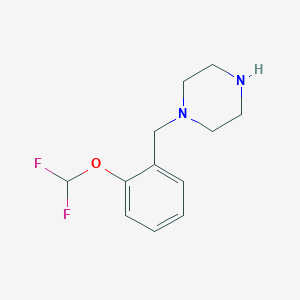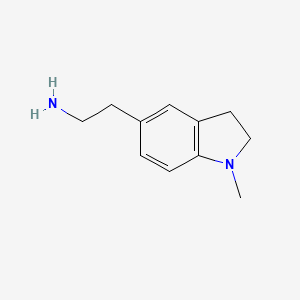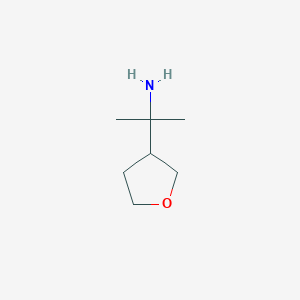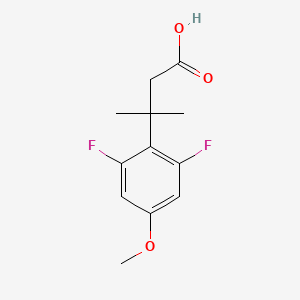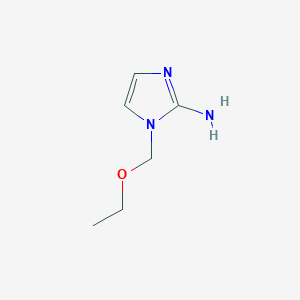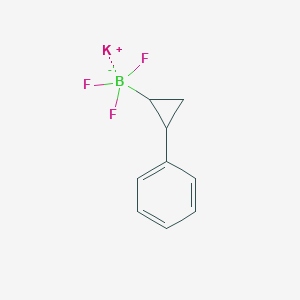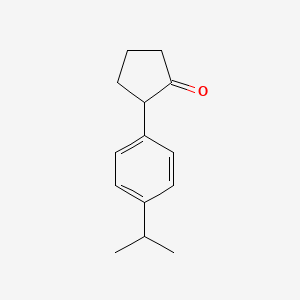
2-(4-Isopropylphenyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C14H18O It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a 4-isopropylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-isopropylbenzaldehyde under basic conditions. One common method is the aldol condensation reaction, which is catalyzed by a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as potassium fluoride impregnated on alumina can be used to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Isopropylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Isopropylphenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies on its binding affinity and interaction with various biomolecules are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Cyclopentanone: A simpler ketone with a cyclopentane ring.
4-Isopropylbenzaldehyde: An aromatic aldehyde with a similar isopropyl substitution.
2-Cyclopenten-1-one: Another cyclopentanone derivative with different substitution patterns.
Uniqueness: 2-(4-Isopropylphenyl)cyclopentan-1-one is unique due to the combination of the cyclopentanone ring and the 4-isopropylphenyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and industrial applications .
Propiedades
Fórmula molecular |
C14H18O |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H18O/c1-10(2)11-6-8-12(9-7-11)13-4-3-5-14(13)15/h6-10,13H,3-5H2,1-2H3 |
Clave InChI |
HAJRICFDTUFOAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


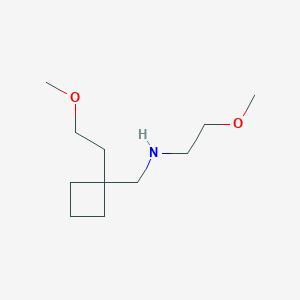
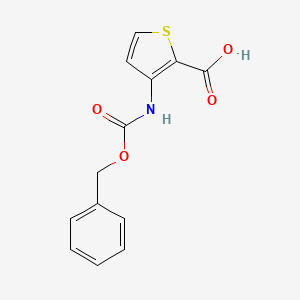
![ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)
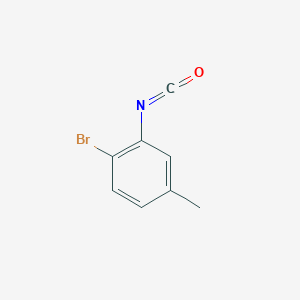
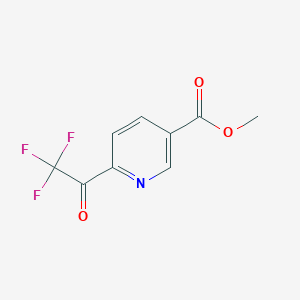
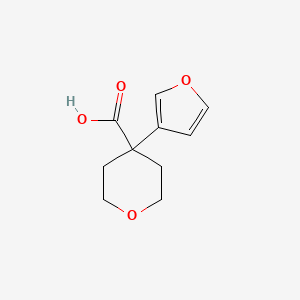
![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)

